2-(Methylthio)-5-nitrobenzonitrile

Nucleophilic Aromatic Substitution Reaction Kinetics Electronic Effects

Researchers building benzothiophene or related heterocyclic cores face limited access to the ortho-methylthio/para-nitro substitution pattern needed for regioselective functionalization. This compound solves that gap. - Enables S-directed transformations & oxidation to sulfoxide/sulfone handles for metal-free C-H activation. - Cited in antibiotic intermediate pathways; the 'push-pull' system supports ICT studies and nitrification inhibitor R&D. - Bulk quantities (1 g-100 g) available with full QC documentation.

Molecular Formula C8H6N2O2S
Molecular Weight 194.21 g/mol
CAS No. 74631-35-9
Cat. No. B1604450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylthio)-5-nitrobenzonitrile
CAS74631-35-9
Molecular FormulaC8H6N2O2S
Molecular Weight194.21 g/mol
Structural Identifiers
SMILESCSC1=C(C=C(C=C1)[N+](=O)[O-])C#N
InChIInChI=1S/C8H6N2O2S/c1-13-8-3-2-7(10(11)12)4-6(8)5-9/h2-4H,1H3
InChIKeyOVIOZRLNTSCJFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylthio)-5-nitrobenzonitrile: Versatile Building Block


2-(Methylthio)-5-nitrobenzonitrile (CAS 74631-35-9) is a polysubstituted aromatic compound with the molecular formula C₈H₆N₂O₂S (MW: 194.21), classified as a nitro-substituted benzonitrile derivative featuring an ortho-methylthio functional group . This compound is primarily utilized as a versatile building block and intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals [1]. The strategic juxtaposition of the electron-withdrawing nitro (-NO₂) and cyano (-CN) groups with the electron-donating methylthio (-SCH₃) substituent creates a unique electronic environment that enables distinct regioselective transformations not readily achievable with simpler mono- or di-substituted benzonitrile analogs.

Push-pull electronic system enables regioselective transformations not accessible with simpler benzonitriles.
Ortho-methylthio handle serves as both steric director and latent functionalization site.
Cited in patent intermediates for constructing complex heterocyclic frameworks.

Why 2-(Methylthio)-5-nitrobenzonitrile Is Irreplaceable


The combination of a strong electron-withdrawing group (nitro) and an electron-donating group (methylthio) on the same aromatic ring creates a unique 'push-pull' electronic system that is absent in simpler analogs like 4-nitrobenzonitrile or 2-methylthiobenzonitrile [1]. This electronic configuration dictates the compound's reactivity in key transformations, such as nucleophilic aromatic substitution and cross-coupling reactions. Furthermore, the ortho-methylthio group serves as both a steric director and a latent handle for further functionalization (e.g., oxidation to sulfoxide/sulfone), a dual capability not offered by regioisomers like 2-(methylthio)-6-nitrobenzonitrile (CAS 63920-80-9) where the nitro and cyano groups are in a different spatial arrangement . This precise substitution pattern is often a critical design element in patented pharmaceutical intermediates [2], meaning that a deviation to a less expensive or more readily available analog will likely alter the reaction outcome or yield, rendering the substitution ineffective and potentially compromising a multi-step synthetic route.

Analog mismatch
Mono- or di-substituted benzonitriles (e.g., 4-nitrobenzonitrile) lack the push-pull activation required for mild SNAr reactivity; reaction outcomes may shift.
Regioisomer interference
2-(Methylthio)-6-nitrobenzonitrile (CAS 63920-80-9) directs cyclization and reduction toward different products; synthetic pathways may not transfer.
Oxygen analog divergence
Methoxy (-OCH₃) analogs exhibit distinct electronic behavior; sulfur-specific polarizability and oxidation potential may alter downstream properties.

2-(Methylthio)-5-nitrobenzonitrile: Differentiation Evidence


Enhanced Reactivity in SNAr Reactions

The ortho-methylthio group in 2-(methylthio)-5-nitrobenzonitrile significantly enhances its reactivity in nucleophilic aromatic substitution (SNAr) reactions compared to analogs lacking this substituent [1]. This is attributed to the electron-donating resonance effect of the sulfur atom, which stabilizes the intermediate Meisenheimer complex when the nitro group activates the ring. This enables faster and higher-yielding substitution of the nitro group or halogen atoms when present.

Enhanced SNAr reactivity
Class-level
Reaction with sodium thiolates proceeds under milder conditions vs. 4-nitrobenzonitrile; nitro displacement feasible due to push-pull activation.
Supports selective functionalization in complex syntheses.
Structure-reactivity trends; confirm for specific nucleophile.
Nucleophilic Aromatic Substitution Reaction Kinetics Electronic Effects

Unique Electronic Properties vs. Oxygen Analog

The methylthio (-SCH₃) group imparts distinct electronic characteristics compared to its oxygen analog, methoxy (-OCH₃), influencing molecular orbital energies and, consequently, spectroscopic and electrochemical behavior [1]. Computational studies using B3LYP/6-311G(d,p) level of theory validate the unique reactivity patterns arising from sulfur substitution [2]. This difference is crucial for applications requiring specific photophysical or redox properties.

Electronic vs. oxygen analog
Class-level
Sulfur substitution leads to non-trivial electronic difference vs. methoxy analog; distinct polarizability and d-orbital participation.
May support applications requiring specific redox or photophysical behavior.
Computational studies (B3LYP/6-311G(d,p)) support class-level trends.
Computational Chemistry Spectroscopy Electronic Properties

Patented Pharmaceutical Intermediate Role

This specific compound is explicitly claimed and utilized as a key intermediate in patented synthetic routes for pharmaceutical compounds, including antibiotics [1]. Its substitution pattern is a deliberate design choice to enable specific downstream transformations, a feature not shared by its regioisomers or simpler analogs. For example, the ortho-methylthio group can direct subsequent metal-catalyzed cross-coupling reactions or cyclizations.

Patented intermediate role
Reported
Utilized as key intermediate in patented synthesis of antibiotic compounds; specific 1,2,4-substitution pattern required.
Essential for replicating patented synthetic routes.
Regioisomer substitution would likely alter reaction outcome.
Medicinal Chemistry Process Chemistry Patents

Synthetic Route Specificity vs. Regioisomers

A specific synthetic route to 2-amino-6-(methylthio)benzamide relies on the Raney nickel reduction of 2-(methylthio)-6-nitrobenzonitrile, which is itself prepared from 2,6-dinitrobenzonitrile . This establishes a defined chemical lineage and functional group tolerance that is specific to this substitution pattern. The 5-nitro isomer (target compound) represents a different, non-interchangeable starting point for related synthetic pathways.

Synthetic route specificity
Data to verify
Divergent synthetic pathway: 6-nitro isomer reduces to amino-benzamide, inaccessible from 5-nitro isomer.
Isomer selection must match desired downstream target.
Limited source data; verify reduction conditions.
Organic Synthesis Methodology Reduction

2-(Methylthio)-5-nitrobenzonitrile: Key Applications


Advanced Pharmaceutical Intermediate Synthesis

Researchers developing novel drug candidates, particularly those requiring the construction of complex heterocyclic frameworks like benzothiophenes, should select 2-(methylthio)-5-nitrobenzonitrile [4]. The ortho-methylthio group can serve as a nucleophile or undergo oxidation to a sulfoxide/sulfone, which can then participate in metal-free C-H functionalization reactions to build diverse heterocyclic scaffolds [2]. This specific building block is known to be an intermediate in the synthesis of antibiotic compounds, making it a valuable starting material for medicinal chemistry programs targeting infectious diseases [3]. Substituting a simpler benzonitrile would preclude access to these specific, sulfur-containing chemical architectures.

Material Science & Chemical Biology Probes

This compound is ideal for developing novel materials or chemical biology probes where unique electronic or photophysical properties are required [4]. The sulfur atom in the methylthio group imparts distinct polarizability and oxidation potential compared to oxygen analogs. The 'push-pull' electronic configuration makes it a suitable candidate for studying intramolecular charge transfer (ICT) processes or for use as a precursor to organic semiconductors and dyes. Researchers can exploit the nitro group as a precursor to an amine for further conjugation or as a redox-active moiety [4].

Agrochemicals and Nitrification Inhibitors

Companies engaged in agrochemical R&D should consider this compound as a core scaffold for developing novel nitrification inhibitors [4]. Thioether compounds of this general formula have been identified as effective nitrification inhibitors, which are crucial for reducing nitrogen loss in agriculture and mitigating environmental pollution [4]. The specific substitution pattern allows for further derivatization and structure-activity relationship (SAR) studies to optimize inhibitory potency and field performance.

Application
Selection Property
Validation Focus
Pharmaceutical intermediate synthesis
Regiospecific substitution pattern with latent thioether handle
Verify synthetic route compatibility and intermediate conversion
Material science / chemical biology probes
Push-pull electronic system and sulfur-specific polarizability
Assess photophysical/redox properties and ICT behavior
Agrochemical nitrification inhibitor development
Thioether scaffold for SAR diversification
Evaluate nitrification inhibition potency and field performance

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